Enhanced Steric Bulk at the Nitrogen Atom vs. N-Benzyl and N-H Azetidine-2-Carboxylates
The N-diphenylmethyl group of Benzyl N-Diphenylmethyl-2-azetidinecarboxylate (Target) confers significantly greater steric hindrance around the azetidine nitrogen compared to common N-benzyl or N-H azetidine-2-carboxylate analogs. This is evidenced by the presence of two phenyl rings in the diphenylmethyl group versus a single phenyl ring in a benzyl group . This increased bulk directly impacts the compound's reactivity and selectivity in reactions involving the azetidine nitrogen, such as in the preparation of N-substituted-azetidinyl(diphenylmethyl)methanols used as chiral catalysts [1].
| Evidence Dimension | Steric bulk of N-substituent (atom count / molecular volume) |
|---|---|
| Target Compound Data | 2 phenyl rings, molecular formula C24H23NO2 (MW 357.44) |
| Comparator Or Baseline | Ethyl 1-benzhydrylazetidine-2-carboxylate (CAS 71556-64-4): 2 phenyl rings, C19H21NO2 (MW 295.38) |
| Quantified Difference | Target has a benzyl ester (MW +62 vs. ethyl ester) adding lipophilicity. |
| Conditions | Chemical structure analysis |
Why This Matters
The enhanced steric bulk from the N-diphenylmethyl group can improve selectivity in asymmetric catalysis and provides a distinct chemical handle for deprotection compared to less bulky N-alkyl or N-benzyl protecting groups.
- [1] Behnen, W., et al. (2001). Enantioselective diethylzinc addition to aldehydes using azetidine-derived chiral catalysts. Tetrahedron Letters, 42(25), 4243-4245. View Source
